molecular formula C20H26N2O3S B2631713 3,4-dimethoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide CAS No. 1428374-28-0

3,4-dimethoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide

Cat. No. B2631713
CAS RN: 1428374-28-0
M. Wt: 374.5
InChI Key: HNGIJOLONLHSNL-UHFFFAOYSA-N
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Description

The compound “3,4-dimethoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs and is known to have bioactive properties . The molecule also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple functional groups and a cyclic structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The benzamide group could potentially undergo hydrolysis, amidation, or reduction reactions. The thiophene ring might undergo electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, boiling point, and stability. The presence of polar functional groups like the amide might increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Characterization

Research has been focused on synthesizing and characterizing compounds with structural similarities to 3,4-dimethoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide, demonstrating diverse chemical reactions and methodologies. For instance, studies have detailed the synthesis of novel benzamides and their evaluation for antimicrobial activities, showcasing the compounds' structural establishment through various analytical techniques (Vinaya et al., 2008). Similar research efforts have synthesized novel compounds for wound-healing applications, indicating significant findings in the field of medicinal chemistry (Vinaya et al., 2009).

Biological Activities

Several studies have focused on the biological activities of related compounds, including their antimicrobial, anti-inflammatory, and analgesic properties. For example, research on substituted piperazine derivatives showed their synthesis, characterization, and biological evaluation, highlighting the potential therapeutic efficacy of these compounds against various bacterial strains (M. Vinaya et al., 2008). Furthermore, compounds have been developed with potential anti-inflammatory and analgesic activities, indicating their significance in designing new therapeutic agents (Abu‐Hashem et al., 2020).

Medicinal Chemistry and Drug Design

The applications extend to drug design, where the structural analogs of 3,4-dimethoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide are investigated for their potential as novel pharmacological agents. Research in this area has contributed to understanding the compounds' mechanism of action, receptor affinity, and therapeutic potential, particularly in the context of diseases requiring novel treatment strategies (Nozaki et al., 2012). This underscores the importance of these compounds in developing new drugs and therapies.

Safety And Hazards

The safety and hazards of this compound would depend on its toxicity and reactivity. As with any chemical, appropriate safety precautions should be taken when handling it. It’s also important to consider potential environmental impacts .

Future Directions

Future research on this compound could involve studying its biological activity, optimizing its synthesis, or investigating its mechanism of action. It could also be interesting to explore its potential applications in fields like medicine or materials science .

properties

IUPAC Name

3,4-dimethoxy-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-24-17-6-5-16(14-18(17)25-2)20(23)21-9-12-22-10-7-15(8-11-22)19-4-3-13-26-19/h3-6,13-15H,7-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGIJOLONLHSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCN2CCC(CC2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethoxy-N-{2-[4-(thiophen-2-YL)piperidin-1-YL]ethyl}benzamide

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